molecular formula C15H18N2O3S2 B2861632 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448134-36-8

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2861632
CAS No.: 1448134-36-8
M. Wt: 338.44
InChI Key: YLBCBIUCNREVTJ-UHFFFAOYSA-N
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Description

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. Subsequent reactions with pyridine derivatives under controlled conditions yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, may be employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced pyridine or piperidine derivatives.

  • Substitution: : Substituted pyridine or piperidine derivatives.

Scientific Research Applications

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand in biological assays to study protein interactions.

  • Medicine: : Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: : It can be employed in the manufacture of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific structural features. Similar compounds include:

  • 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: : This compound differs in the presence of a piperazine ring instead of a piperidine ring.

  • 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: : This compound has a pyrrolidine ring and a carboxylic acid group.

Biological Activity

The compound 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine , with CAS number 1448134-39-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₃S₂
Molecular Weight339.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. The sulfonyl group and the piperidine moiety are crucial for its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with a piperidine structure can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly through its action on various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a target relevant to both cancer therapy and immunosuppression . This inhibition can disrupt the de novo pyrimidine synthesis pathway, which is crucial for rapidly dividing cells.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Activity Assessment
    • Method : Cell viability assays were conducted on various cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability, indicating strong anticancer potential. Mechanistic studies suggested involvement of caspase activation leading to apoptosis .
  • Dihydroorotate Dehydrogenase Inhibition
    • Research Focus : Investigating the inhibitory effects on DHODH.
    • Outcome : The compound was found to be more effective than traditional inhibitors like brequinar, opening avenues for its use in immunosuppressive therapies .

Properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCBIUCNREVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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